2'-(2-Thienylidene)-4-chloroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(2-Thienylidene)-4-chloroacetophenone is an organic compound that features a thienylidene group attached to a chloroacetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(2-Thienylidene)-4-chloroacetophenone typically involves the condensation of 2-thiophenecarboxaldehyde with 4-chloroacetophenone. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the thienylidene linkage .
Industrial Production Methods: While specific industrial production methods for 2’-(2-Thienylidene)-4-chloroacetophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2’-(2-Thienylidene)-4-chloroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienylidene group to a thienyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thienyl derivatives.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
2’-(2-Thienylidene)-4-chloroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2’-(2-Thienylidene)-4-chloroacetophenone involves its interaction with various molecular targets. The compound can modulate enzyme activity, such as inhibiting phosphodiesterase, which leads to increased levels of cyclic AMP. This modulation can result in various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
(2-Thienylidene)3,4-methylenedioxybenzoylhydrazine: This compound shares the thienylidene group and has been studied for its biological activities.
[N′-(2-thienylidene)]benzhydrazide: Another compound with a thienylidene group, known for its photochemical properties.
Uniqueness: 2’-(2-Thienylidene)-4-chloroacetophenone is unique due to the presence of both the thienylidene and chloroacetophenone moieties, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(2E)-1-(4-chlorophenyl)-2-(3H-thiophen-2-ylidene)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClOS/c13-10-5-3-9(4-6-10)12(14)8-11-2-1-7-15-11/h1,3-8H,2H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQDKYRXBREZOR-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CSC1=CC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C=CS/C1=C/C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.